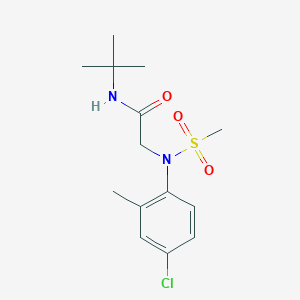
N-(3-hydroxypropyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxypropyl)-3-nitrobenzamide (HPNB) is an organic compound that has gained significant attention in the scientific community due to its potential in various applications. HPNB is a nitroaromatic compound that possesses unique properties, including its ability to act as a nitroreductase substrate. The compound's chemical structure consists of a benzene ring, a nitro group, and a hydroxypropyl group attached to an amide functional group.
Mécanisme D'action
N-(3-hydroxypropyl)-3-nitrobenzamide is a substrate for nitroreductase enzymes, which catalyze the reduction of the nitro group to an amine group. This reduction reaction generates reactive oxygen species, which can lead to DNA damage and cell death. The mechanism of action of this compound is dependent on the specific nitroreductase enzyme present in the system, as different enzymes have varying substrate specificities and catalytic efficiencies.
Biochemical and Physiological Effects
The reduction of this compound by nitroreductase enzymes leads to the generation of reactive oxygen species, which can cause oxidative stress and DNA damage in cells. This effect has been exploited in cancer therapy, where nitroreductase enzymes are used to activate prodrugs that release cytotoxic agents upon reduction. This compound has also been shown to have antimicrobial activity against various bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-hydroxypropyl)-3-nitrobenzamide's unique properties make it a valuable tool for studying nitroreductase enzymes and their role in drug metabolism and cancer therapy. The compound's ability to act as a substrate for nitroreductase enzymes allows for the measurement of enzyme activity in various biological samples. However, the use of this compound in lab experiments is limited by its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Orientations Futures
The potential applications of N-(3-hydroxypropyl)-3-nitrobenzamide in various fields, including biochemistry, pharmacology, and biomedicine, make it an exciting area of research. Future studies could focus on optimizing the synthesis method of this compound to increase yield and purity, as well as exploring the compound's potential as a therapeutic agent for cancer and infectious diseases. Further research could also investigate the mechanism of action of this compound and its interactions with nitroreductase enzymes in more detail, leading to a better understanding of the role of these enzymes in drug metabolism and cancer therapy.
Méthodes De Synthèse
N-(3-hydroxypropyl)-3-nitrobenzamide can be synthesized through a multistep process that involves the reaction of 3-nitrobenzoic acid with 3-chloropropanol in the presence of a base, followed by the reaction of the resulting product with ammonia to form this compound. The purity of the compound can be increased through further purification steps, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(3-hydroxypropyl)-3-nitrobenzamide has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and biomedicine. The compound's unique properties make it a valuable tool for studying the mechanisms of nitroreductase enzymes, which play a crucial role in drug metabolism and cancer therapy. This compound has also been used as a substrate for measuring nitroreductase activity in various biological samples, such as cell lysates and tissue extracts.
Propriétés
IUPAC Name |
N-(3-hydroxypropyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-6-2-5-11-10(14)8-3-1-4-9(7-8)12(15)16/h1,3-4,7,13H,2,5-6H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYOMCQNUAPHBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385326 |
Source


|
| Record name | N-(3-HYDROXYPROPYL)-3-NITRO-BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5181-91-9 |
Source


|
| Record name | N-(3-HYDROXYPROPYL)-3-NITRO-BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5204517.png)
![8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5204522.png)
![ethyl 4-{[5-(3-bromo-4,5-diethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B5204528.png)
![1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine](/img/structure/B5204531.png)


![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5204545.png)





![N-{[(4-methylphenyl)amino]carbonothioyl}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanamide](/img/structure/B5204587.png)
